Nicardipine

Catalog No.
S537152
CAS No.
55985-32-5
M.F
C26H29N3O6
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicardipine

CAS Number

55985-32-5

Product Name

Nicardipine

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3

InChI Key

ZBBHBTPTTSWHBA-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Solubility

2.47e-03 g/L

Synonyms

Antagonil, Cardene, Cardene I.V., Cardene SR, Dagan, Flusemide, Hydrochloride, Nicardipine, LA, Nicardipine, Lecibral, Lincil, Loxen, Lucenfal, Nicardipine, Nicardipine Hydrochloride, Nicardipine LA, Nicardipino Ratiopharm, Nicardipino Seid, Perdipine, Ridene, Vasonase, Y 93, Y-93, Y93

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Description

The exact mass of the compound Nicardipine is 479.2056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Electroconvulsive Therapy (ECT)

Studies investigate the use of nicardipine to manage blood pressure spikes during ECT, a treatment for certain mental health conditions.

  • Blood Pressure Control

    Research suggests nicardipine can effectively reduce blood pressure increases associated with ECT compared to a placebo . This could potentially improve patient safety and comfort during the procedure.

  • Dosage and Effects

    Studies are ongoing to determine the optimal dosage of nicardipine for ECT. While some studies show promise, more research is needed to confirm its long-term safety and efficacy in this context .

Origin

Nicardipine is a synthetic compound, not derived from a natural source [].

Significance

Nicardipine's ability to relax blood vessels and improve blood flow makes it a valuable tool for managing cardiovascular diseases. Research has shown its effectiveness in lowering blood pressure, reducing angina episodes, and potentially improving coronary blood flow [, ].


Molecular Structure Analysis

Nicardipine possesses a complex molecular structure with several key features:

  • Dihydropyridine ring: This core structure is characteristic of all dihydropyridine CCBs. It contains two nitrogen atoms and a pyridine ring, which are essential for its calcium channel blocking activity [].
  • Ester group: An ester group attached to the dihydropyridine ring contributes to the lipophilic nature of the molecule, aiding its absorption in the body [].
  • Alkyl substituents: These substituents on the dihydropyridine ring influence the pharmacokinetic properties of nicardipine, such as its rate of absorption and elimination [].

The specific arrangement of these features within the molecule is crucial for its interaction with calcium channels [].


Chemical Reactions Analysis

Synthesis

Decomposition

Other reactions

Nicardipine interacts with calcium channels in vascular smooth muscle cells. It does this by binding to the channel protein, hindering calcium ion influx. This reduces muscle cell contraction, leading to vasodilation and lowered blood pressure [].


Physical And Chemical Properties Analysis

  • Melting point: 179-182 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents []
  • Stability: Light-sensitive and should be stored in a light-resistant container

Nicardipine acts as a calcium channel blocker. It binds to L-type calcium channels in the smooth muscle cells of blood vessels. This binding prevents calcium ions from entering the cells, which are necessary for muscle contraction. As a result, the smooth muscle cells relax, leading to vasodilation (widening) of blood vessels. This vasodilation reduces blood pressure by allowing blood to flow more easily throughout the body [].

Toxicity

Nicardipine can cause side effects such as headache, dizziness, flushing, and swelling of the ankles. In severe cases, it can lead to hypotension (very low blood pressure) [].

Flammability

Nicardipine is not classified as a flammable substance [].

Reactivity

Safety precautions

Nicardipine should only be used under the supervision of a healthcare professional. It is essential to disclose any pre-existing medical conditions and medications to your doctor before taking nicardipine [].

The chemical structure of nicardipine is represented as C26H29N3O6C_{26}H_{29}N_{3}O_{6}. As a calcium channel blocker, its primary reaction involves the binding to L-type calcium channels, which alters their conformation and inhibits calcium entry into cells. This action leads to decreased intracellular calcium levels, resulting in relaxation of smooth muscle and vasodilation . The metabolic pathway predominantly involves cytochrome P450 enzymes, particularly CYP3A4, which facilitates its oxidative metabolism .

Nicardipine exhibits significant biological activity as a calcium channel antagonist. By blocking calcium entry into cells, it promotes relaxation of vascular smooth muscle, resulting in reduced peripheral vascular resistance and lower blood pressure. Additionally, nicardipine increases coronary blood flow, which is beneficial for patients experiencing angina . Its pharmacological effects include:

  • Vasodilation: Relaxation of blood vessels leads to decreased blood pressure.
  • Increased myocardial oxygen supply: Enhanced blood flow to the heart muscle.
  • Decreased myocardial oxygen demand: Reduced workload on the heart.

Adverse effects may include headache, dizziness, flushing, and peripheral edema due to its vasodilatory properties .

The synthesis of nicardipine typically involves multiple steps starting from simpler organic compounds. A common synthetic route includes:

  • Formation of the Dihydropyridine Ring: The initial step usually involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds.
  • Introduction of Functional Groups: Subsequent reactions introduce various functional groups necessary for its biological activity.
  • Final Modifications: Additional steps may include esterification or amide formation to achieve the final structure.

Nicardipine is primarily used for:

  • Hypertension Management: It effectively lowers high blood pressure in patients with essential hypertension.
  • Angina Treatment: It alleviates chest pain associated with angina by improving coronary blood flow.
  • Postoperative Hypertension: Nicardipine may be utilized in managing hypertension following surgical procedures .

Additionally, nicardipine has shown potential in treating conditions such as hypertensive emergencies due to its rapid onset of action when administered intravenously.

Nicardipine can interact with various medications, potentially altering their efficacy or increasing side effects. Notable interactions include:

  • Cimetidine: May increase nicardipine levels due to inhibition of hepatic metabolism.
  • Digoxin: Co-administration can lead to increased digoxin levels and toxicity.
  • Cyclosporine and Tacrolimus: Nicardipine can affect the metabolism of these immunosuppressants, necessitating careful monitoring .

Patients are advised to inform healthcare providers about all medications they are taking to avoid adverse interactions.

Several compounds exhibit similar pharmacological properties as calcium channel blockers. The following table highlights some notable examples:

Compound NameClassUnique Features
AmlodipineDihydropyridineLong half-life; once-daily dosing
FelodipineDihydropyridineSelective for vascular smooth muscle; minimal cardiac effects
IsradipineDihydropyridineLonger duration of action; less reflex tachycardia
NifedipineDihydropyridineRapid onset; often used for acute hypertension

Nicardipine is unique due to its specific balance between vascular selectivity and myocardial effects, making it particularly effective for managing angina while controlling blood pressure without significant reflex tachycardia seen in some other dihydropyridines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

479.20563565 g/mol

Monoisotopic Mass

479.20563565 g/mol

Heavy Atom Count

35

LogP

3.82
3.82 (LogP)
3.6

Appearance

Solid powder

Melting Point

136-138 °C
136 - 138 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CZ5312222S

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the management of patients with chronic stable angina and for the treatment of hypertension.
FDA Label

Livertox Summary

Nicardipine is a second generation calcium channel blocker used in the treatment of hypertension and stable angina pectoris. Nicardipene therapy has been associated with a low rate of transient serum enzyme elevations, but has not been linked convincingly to instances of clinically apparent liver injury with jaundice.

Drug Classes

Cardiovascular Agents

Pharmacology

Nicardipine, a dihydropyridine calcium-channel blocker, is used alone or with an angiotensin-converting enzyme inhibitor, to treat hypertension, chronic stable angina pectoris, and Prinzmetal's variant angina. Nicardipine is similar to other peripheral vasodilators. Nicardipine inhibits the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Nicardipine is a synthetic derivative of nitrophenyl-pyridine and potent calcium channel blocker, Nicardipine (Nifedipine Family) blocks calcium ions from certain cell walls and inhibits contraction of coronary and peripheral arteries, resulting in lowered oxygen requirements for heart muscle and decreased arterial contraction and spasm. It is used clinically as a cerebral and coronary vasodilator.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA04 - Nicardipine

Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Irritant

Irritant

Other CAS

55985-32-5

Absorption Distribution and Excretion

While nicardipine is completely absorbed, it is subject to saturable first pass metabolism and the systemic bioavailability is about 35% following a 30 mg oral dose at steady state.
Nicardipine has been shown to be rapidly and extensively metabolized by the liver.
8.3 L/kg
0.4 L/hr∙kg [Following infusion]

Metabolism Metabolites

Nicardipine HCl is metabolized extensively by the liver.
Nicardipine has known human metabolites that include De-benzylated nicardipine and Dehydronicardipine.

Wikipedia

Nicardipine
Rolipram

Biological Half Life

8.6 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Blood Pressure Control in Acute Stroke: Labetalol or Nicardipine?

Heba El-Ghoroury, David M Sudekum, Jason P Hecht
PMID: 34217067   DOI: 10.1016/j.jstrokecerebrovasdis.2021.105959

Abstract

To assess the safety and efficacy of continuous infusion (CIV)-labetalol compared to -nicardipine in controlling blood pressure (BP) in the acute stroke setting.
Patients were eligible if they had a diagnosis of an acute stroke and were administered either CIV-labetalol or CIV-nicardipine. Study outcomes were assessed within the first 24 h of the antihypertensive infusion.
A total of 3,093 patients were included with 3,008 patients in the CIV-nicardipine group and 85 in the CIV-labetalol group. No significant difference was observed in percent time at goal BP between the nicardipine (82%) and labetalol (85%) groups (p = 0.351). There was also no difference in BP variability between nicardipine (37%) and labetalol (39%) groups (p = 0.433). Labetalol was found to have a shorter time to goal BP as compared to nicardipine (24 min vs. 40 min; p = 0.021). While CIV-nicardipine did have a higher incidence of tachycardia compared to labetalol (17% vs. 4%; p <0.001), the incidence of hypotension (13% vs. 15%; p = 0.620) and bradycardia (24% vs. 22%; p = 0.797) were similar.
These results indicate that CIV-labetalol and CIV-nicardipine are comparable in safety and efficacy in controlling BP for patients with acute stroke.


Posterior reversible encephalopathy syndrome (PRES) in a patient with moyamoya disease: A case report

Chun-Hsin Teng, I-Hsiao Yang, Meng-Ni Wu, Ping-Song Chou
PMID: 34397851   DOI: 10.1097/MD.0000000000026837

Abstract

Moyamoya disease (MMD) and posterior reversible encephalopathy syndrome (PRES) share similar pathophysiological characteristics of endothelial dysfunction and impaired cerebral autoregulation. However, there have never been any published studies to demonstrate the relationship between these 2 rare diseases.
A 26-year-old Asian man presented with a throbbing headache, blurred vision, and extremely high blood pressure. We initially suspected acute cerebral infarction based on the cerebral computed tomography, underlying MMD, and prior ischemic stroke. However, the neurological symptoms deteriorated progressively.
Cerebral magnetic resonance imaging indicated the presence of vasogenic edema rather than cerebral infarction.
An appropriate blood pressure management prevents the patient from disastrous outcomes successfully. Cerebral magnetic resonance imaging at 2 months post treatment disclosed the complete resolution of cerebral edema. The patient's recovery from clinical symptoms and the neuroimaging changes supported the PRES diagnosis.
This report suggests that patients with MMD may be susceptible to PRES. It highlights the importance of considering PRES as a differential diagnosis while providing care to MMD patients with concurrent acute neurological symptoms and a prompt intervention contributes to a favorable clinical prognosis.


Hematoma Expansion Shift Analysis to Assess Acute Intracerebral Hemorrhage Treatments

Vignan Yogendrakumar, Tim Ramsay, Bijoy K Menon, Adnan I Qureshi, Jeffrey L Saver, Dar Dowlatshahi
PMID: 34144995   DOI: 10.1212/WNL.0000000000012393

Abstract

Hematoma expansion (HE) is commonly analyzed as a dichotomous outcome in intracerebral hemorrhage (ICH) trials. In this proof-of-concept study, we propose an HE shift analysis model as a method to improve the evaluation of candidate ICH therapies.
Using data from the Antihypertensive Treatment of Acute Cerebral Hemorrhage II (ATACH-2) trial, we performed HE shift analysis in response to intensive blood pressure lowering by generating polychotomous strata based on previously established HE definitions, percentile/absolute quartiles of hematoma volume change, and quartiles of 24-hour follow-up hematoma volumes. The relationship between blood pressure treatment and HE shift was explored with proportional odds models.
The primary analysis population included 863 patients. In both treatment groups, approximately one-third of patients exhibited no HE. With the use of a trichotomous HE stratification, the highest strata of ≥33% revealed a 5.8% reduction in hematoma growth for those randomized to intensive therapy (adjusted odds ratio [aOR] 0.77, 95% confidence interval [CI] 0.60-0.99). Using percentile quartiles of hematoma volume change, we observed a favorable shift to reduce growth in patients treated with intensive therapy (aOR 0.73, 95% CI 0.57-0.93). Similarly, in a tetrachotomous analysis of 24-hour follow-up hematoma volumes, shifts in the highest stratum (>21.9 mL) were most notable.
Our findings suggest that intensive blood pressure reduction may preferentially mitigate growth in patients at risk of high volume HE. A shift analysis model of HE provides additional insights into the biological effects of a given therapy and may be an additional way to assess hemostatic agents in future studies.
ClinicalTrials.gov Identifier:
.


Nicardipine: When high dose nitrates fail in treating heart failure

Jason R Raggi, Thomas W O'Connell, Daniel J Singer
PMID: 33358327   DOI: 10.1016/j.ajem.2020.12.016

Abstract

Sympathetic Crashing Acute Pulmonary Edema (SCAPE) describes patients who present with acute hypertensive cardiogenic pulmonary edema. These patients present in respiratory distress, and requiring immediate medical and airway management. The treatment of SCAPE includes non-invasive positive pressure ventilation (NIPPV) to maintain oxygenation, and high dose nitrates to lower blood pressure and reduce afterload. We present a case report of a patient with refractory hypertension to high dose nitrates likely due to nitroglycerin resistance or an attenuated response. The addition of nicardipine led to marked clinical improvement, normalized blood pressure and spared the patient from endotracheal intubation and admission to the intensive care unit.


Combined use of dexmedetomidine and nicardipine provides better controlled hypotension in elderly patients undergoing orthopedic surgery

Xiaorui Zhang, ShubinLiu
PMID: 33011060   DOI: 10.1016/j.asjsur.2020.08.018

Abstract




Stability study of a compounded oral solution of nicardipine for the treatment of hypertension in children

Damien Fuss, Henri Gondé, Fabien Lamoureux, Tony Pereira, Marion Colnot, Nimrod Buchbinder, Aude Coquard, Rémi Varin, Charles Hervouët
PMID: 33524504   DOI: 10.1016/j.ejps.2021.105738

Abstract

Nicardipine is an antihypertensive drug that may be used off-label by oral route to treat hypertension in children. Currently commercially available tablets are inappropriate for oral use in children and manufactured hard capsules are not suitable for easy dose individualization to achieve target blood pressure. We aimed to fulfill this lack of appropriate dose forms by developing an oral liquid formulation of nicardipine. We compounded an extemporaneous 2 mg/mL nicardipine solution in InOrpha® vehicle for oral use with 1% polysorbate 80. A HPLC-MS/MS stability-indicating method was developed and validated. The stability was assessed under room temperature and refrigerated storage conditions. Nicardipine concentration remained above 95% of the initial concentration for 90 days in both storage conditions, without apparition of degradation products. Organoleptic parameters, pH, osmolality, viscosity and density were assessed and remained stable throughout storage. A uniformity of content was maintained before and after agitation of the packaging bottles. Mass uniformity of delivered doses was also ensured. Finally, the formulation met the Pharmacopoeia specifications for microbiological contaminations. In this study we report a compounded formulation of nicardipine for oral use in pediatrics. This solution, which could be easily manufactured, is being used in our hospital. Pharmacological and clinical parameters including bioavailability, pharmacokinetics, efficacy and tolerance remain to be assessed.


Intensive Blood Pressure Lowering in Patients with Moderate to Severe Grade Acute Cerebral Hemorrhage: Post Hoc Analysis of Antihypertensive Treatment of Acute Cerebral Hemorrhage (ATACH)-2 Trial

Adnan I Qureshi, Lydia D Foster, Iryna Lobanova, Wei Huang, Jose I Suarez
PMID: 32585668   DOI: 10.1159/000506358

Abstract

To study the effect of intensive blood pressure reduction in patients with moderate to severe intracerebral hemorrhage (ICH) within the subjects recruited in Antihypertensive Treatment of Acute Cerebral Hemorrhage 2 trial.
Randomized, multicenter, 2 group, open-label clinical trial.
A total of 110 sites in the USA, Japan, China, Taiwan, South Korea, and Germany.
A total of 1,000 patients underwent randomization from May 2011 till September 2015.
We analyzed the effect of intensive (goal 110-139 mm Hg) over standard (goal 140-179 mm Hg) systolic blood pressure (SBP) reduction using intravenous nicardipine within 4.5 h of symptom onset in moderate to severe grade subjects with ICH in a non-prespecified analysis. Moderate to severe grade was defined by Glasgow Coma Scale score <13 or baseline National Institutes of Health Stroke Scale score ≥10 or baseline intraparenchymal hemorrhage volume ≥30 mL or presence of intraventricular hemorrhage. The primary outcome was death or disability (score 4-6 on the modified Rankin scale) at 3 months after randomization ascertained by a blinded investigator.
Of a total of 682 subjects who met the definition of moderate to severe grade (mean age 61.9 ± 13.1 years, 62.5% men) with a mean baseline SBP of 174.7 ± 24.8 mm Hg, the frequency of hematoma expansion was significantly lower among subjects randomized to intensive SBP reduction than among subjects randomized to standard SBP reduction (20.4 vs. 27.9%, relative risk [RR]: 0.7; 95% confidence interval [CI]: 0.55-0.96). The primary endpoint of death or disability was observed in 52.5% (170/324) of subjects receiving intensive SBP reduction and 48.9% (163/333) of subjects receiving standard SBP reduction (RR: 1.1; 95% CI: 0.9-1.2).
Intensive SBP lowering reduced the frequency of hematoma expansion but did not reduce the rate of death or disability in patients with moderate to severe grade ICH.


Use of single versus multiple vasodilator agents in the treatment of cerebral vasospasm: is more better than less?

Peng Roc Chen, Ketan Bulsara, Victor Lopez-Rivera, Faheem G Sheriff, Aditya Sanzgiri, Sunil Sheth, Akinwunmi O Oni-Orisan, Farhaan S Vahidy, Kadir Erkmen, Dong H Kim, Arthur L Day
PMID: 32533411   DOI: 10.1007/s00701-020-04415-5

Abstract

Patients with cerebral vasospasm caused by aneurysmal subarachnoid hemorrhage (aSAH) are often treated with intra-arterial (IA) vasodilator infusion. However, the optimal drug regimen is yet to be elucidated.
A retrospective review of patients with aSAH and cerebral vasospasm treated with IA vasodilator infusion was performed. Patients in group 1 (2008-2011) were treated with a single agent, either nicardipine or verapamil, and patients in group 2 (2010-2016) were treated with a regimen of nitroglycerin, verapamil, and nicardipine. The post-infusion improvement ratio (PIIR) was compared between groups. Adjusted multivariate logistic regression models were utilized to determine whether patients treated with multiple vasodilators had an improved functional outcome, defined by the modified Rankin Scale, at discharge and 90-day follow-up.
Among 116 patients from group 1 (N = 47) and group 2 (N = 69), the median age was 54.5 years [IQR, 46-53 years] and 78% were female. Use of multiple-agent therapy resulted in a 24.36% improvement in vessel diameter over single-agent therapy (median PIIR: group 1, 10.5% [IQR, 5.3-21.1%] vs group 2, 34.9% [IQR, 21.4-66.0%]; p < 0.0001). In the adjusted multivariate logistic regression, the use of multiple-agent therapy was associated with a better functional outcome at discharge (OR 0.15, 95% CI [0.04-0.55]; p < 0.01) and at 90-day follow-up (OR 0.20, 95% CI [0.05-0.77]; p < 0.05) when compared to single-agent therapy.
In this study, we found that patients treated for cerebral vasospasm with IA infusion of multiple vasodilators had an increased vessel response and better functional outcomes compared to those treated with a single agent.


Nicardipine sensitizes temozolomide by inhibiting autophagy and promoting cell apoptosis in glioma stem cells

Jia Shi, Xuchen Dong, Haoran Li, Haiyang Wang, Qianqian Jiang, Liang Liu, Liping Wang, Jun Dong
PMID: 33621205   DOI: 10.18632/aging.202539

Abstract

Glioblastoma multiforme (GBM) is the most invasive malignant central nervous system tumor with poor prognosis. Nicardipine, a dihydropyridine calcium channel antagonist, has been used as an adjuvant to enhance sensitivity to chemotherapeutic drugs. However, whether glioma stem cells (GSCs) can be sensitized to chemotherapy via combined treatment with temozolomide (TMZ) and nicardipine is unclear. In this study, surgical specimen derived GSCs SU4 and SU5 were applied to explore the sensitization effect of nicardipine on temozolomide against GSCs, and further explore the relevant molecular mechanisms. Our results showed that nicardipine can enhance the toxic effect of temozolomide against GSCs, promote apoptosis of GSCs, and inhibit autophagy of GSCs. The relevant mechanisms were related to activation of mTOR, and selective inhibition of mTOR by rapamycin could weaken the sensitization of nicardipine to temozolomide, which suggest that nicardipine can be applied as an adjuvant to inhibit autophagy in GSCs, and enhance apoptosis-promoting effect of temozolomide in GSCs as well. Nicardipine can inhibit autophagy by activating expression of mTOR, thus play tumor inhibition roles both
and
. Repurposing of nicardipine can help to improving therapeutic effect of TMZ against GBM, which deserves further clinical investigations.


Regional Differences in the Response to Acute Blood Pressure Lowering After Cerebral Hemorrhage

Kazunori Toyoda, Yuko Y Palesch, Masatoshi Koga, Lydia Foster, Haruko Yamamoto, Sohei Yoshimura, Masafumi Ihara, Mayumi Fukuda-Doi, Shuhei Okazaki, Kanta Tanaka, Kaori Miwa, Yasuhiro Hasegawa, Yoshiaki Shiokawa, Toru Iwama, Kenji Kamiyama, Haruhiko Hoshino, Thorsten Steiner, Byung-Woo Yoon, Yongjun Wang, Chung Y Hsu, Adnan I Qureshi, ATACH-2 Trial Investigators, Kazuyuki Nagatsuka, Yongjun Wang, Nobuyuki Sakai, Takayuki Hara, Zhimin Wang, Jiann-Shing Jeng, Sachin Agarwal, M Fareed K Suri, Qaisar A Shah, Jawad F Kirman, Ching- Huang Lin, Jose I Suarez, Pramod Sethi, Yoshiaki Shiokawa, Yasuhiro Hasegawa, Chun-Lin Liu, Thomas Bergman, Toru Iwama, Julian Boesel, Kenji Kamiyama, Gustavo Pradilla, Katherine Palmieri, Chitra Venkata Subramanian, Haruhiko Hoshino, Yuhua Chen
PMID: 33219136   DOI: 10.1212/WNL.0000000000011229

Abstract

To compare the impact of intensive blood pressure (BP) lowering right after intracerebral hemorrhage (ICH) on clinical and hematoma outcomes among patients from different geographic locations, we performed a prespecified subanalysis of a randomized, multinational, 2-group, open-label trial to determine the efficacy of rapidly lowering BP in hyperacute ICH (Antihypertensive Treatment of Acute Cerebral Hemorrhage [ATACH]-2), involving 537 patients from East Asia and 463 recruited outside of Asia.
Eligible patients were randomly assigned to a systolic BP target of 110 to 139 mm Hg (intensive treatment) or 140 to 179 mm Hg (standard treatment). Predefined outcomes were poor functional outcome (modified Rankin Scale score 4-6 at 90 days), death within 90 days, hematoma expansion at 24 hours, and cardiorenal adverse events within 7 days.
Poor functional outcomes (32.0% vs 45.9%), death (1.9% vs 13.3%), and cardiorenal adverse events (3.9% vs 11.2%) occurred significantly less frequently in patients from Asia than those outside of Asia. The treatment-by-cohort interaction was not significant for any outcomes. Only patients from Asia showed a lower incidence of hematoma expansion with intensive treatment (adjusted relative risk [RR] 0.56, 95% confidence interval [CI] 0.38-0.83). Both Asian (RR 3.53, 95% CI 1.28-9.64) and non-Asian (RR 1.71, 95% CI 1.00-2.93) cohorts showed a higher incidence of cardiorenal adverse events with intensive treatment.
Poor functional outcomes and death 90 days after ICH were less common in patients from East Asia than those outside of Asia. Hematoma expansion, a potential predictor for poor clinical outcome, was attenuated by intensive BP lowering only in the Asian cohort.
.
This study provides Class II evidence that, for patients from East Asia with ICH, intensive blood pressure lowering significantly reduces the risk of hematoma expansion.


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